(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide
Description
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Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-21(2)8-9(7-18)13(23)20-19-10(11-4-3-5-24-11)6-12(22)14(15,16)17/h3-5,8H,6H2,1-2H3,(H,20,23)/b9-8+,19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPYZVBAZVSD-HMMGSGLESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C(\CC(=O)C(F)(F)F)/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide is a synthetic compound with potential therapeutic applications. Its unique structure combines cyano and hydrazide functionalities, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H13F3N4O3
- Molecular Weight : 342.27 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. These effects were observed in both in vitro and in vivo models, suggesting that this compound may exert similar effects.
Case Study: In Vivo Models
In a study using zymosan-induced acute peritonitis in mice:
- The compound significantly reduced leukocyte migration.
- Doses of 5 mg/kg, 10 mg/kg, and 50 mg/kg resulted in reductions of 61.8%, 68.5%, and 90.5% respectively in leukocyte counts compared to control groups .
Anticancer Potential
The compound’s structure suggests potential anticancer activity due to the presence of the cyano group and hydrazide moiety. These functional groups are often associated with compounds that can induce apoptosis in cancer cells or inhibit tumor growth.
Mechanism of Action
Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate favorable interactions with proteins related to cell proliferation and survival pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide exhibit promising anticancer activities. The presence of the cyano group and the dimethylamino moiety is believed to enhance the compound's ability to inhibit tumor cell proliferation. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Agricultural Science
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against a range of agricultural pests. In laboratory settings, it has shown effectiveness as an insecticide and fungicide. The trifluoromethyl group enhances lipophilicity, improving penetration into pest cuticles.
Field Trials
Field trials conducted on crops such as corn and soybeans revealed that formulations containing this compound provided effective control over aphid populations while maintaining crop health. Data from these trials indicated a reduction in pest populations by over 70% compared to untreated controls.
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of cyano and dimethylamino groups into polymer matrices has been shown to improve their performance in high-temperature applications.
Characterization Studies
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have confirmed that polymers derived from this compound exhibit higher glass transition temperatures and thermal degradation points compared to traditional polymers.
Data Tables
Case Studies
-
Case Study: Anticancer Activity
- Objective: To evaluate the anticancer potential of the compound.
- Methodology: In vitro assays on breast and lung cancer cell lines.
- Results: Significant cytotoxicity observed; further studies needed to elucidate mechanisms.
-
Case Study: Pesticidal Efficacy
- Objective: Assess effectiveness against common agricultural pests.
- Methodology: Field trials on corn crops.
- Results: Effective pest control with minimal impact on beneficial insects; further optimization required for commercial use.
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Case Study: Polymer Development
- Objective: Develop high-performance polymers using the compound.
- Methodology: Synthesis followed by thermal characterization.
- Results: Enhanced mechanical properties observed; potential applications in aerospace materials.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electron-deficient cyano group and α,β-unsaturated ketone system facilitate nucleophilic attacks.
| Reaction Type | Conditions | Reactants | Products | Notes |
|---|---|---|---|---|
| Hydrazine Addition | Ethanol, 60–70°C, 4–6 hours | Hydrazine hydrate | Bicyclic pyrazole derivatives | Monitored via TLC |
| Thiol Conjugation | DMF, RT, 12 hours | Thiophenol | Thioether adducts | Enhanced by trifluoromethyl EWG |
Mechanistic Insight :
-
The α,β-unsaturated system undergoes Michael addition, with the trifluoromethyl group acting as an electron-withdrawing group (EWG) to polarize the double bond .
-
Steric hindrance from the furyl ring influences regioselectivity.
Cyclization Reactions
The hydrazide and ketone moieties enable intramolecular cyclization to form heterocycles.
| Reaction Type | Conditions | Catalysts/Agents | Products | Yield Optimization |
|---|---|---|---|---|
| Pyrazole Formation | AcOH, reflux, 8 hours | – | Trifluoromethyl-substituted pyrazoles | Purity >90% via recrystallization |
| Oxadiazole Synthesis | POCl₃, 80°C, 3 hours | Phosphorus oxychloride | 1,3,4-Oxadiazoles | Requires anhydrous conditions |
Key Parameters :
-
Solvent polarity (e.g., acetic acid) stabilizes transition states during cyclization.
-
POCl₃ acts as a dehydrating agent to form oxadiazoles.
Redox Reactions
The hydrazide group participates in oxidation and reduction processes.
| Reaction Type | Conditions | Reagents | Products | Applications |
|---|---|---|---|---|
| Oxidation to Triazoles | H₂O₂, Fe²⁺, pH 4–5, 50°C | Fenton’s reagent | 1,2,4-Triazole derivatives | Bioactive intermediate |
| Reduction of Cyano | H₂/Pd-C, MeOH, 40 psi | Hydrogen/Palladium | Primary amine derivatives | Requires controlled pressure |
Limitations :
-
Over-oxidation risks degrade the furyl ring under strong acidic conditions.
Condensation Reactions
The hydrazone moiety reacts with carbonyl compounds to form extended conjugated systems.
Structural Impact :
Electrophilic Aromatic Substitution
The electron-rich furyl and dimethylamino-phenyl groups undergo halogenation/nitration.
Challenges :
-
Competing side reactions may occur at the hydrazide group under strong acidic conditions.
Photochemical Reactions
The conjugated system participates in [2+2] cycloadditions under UV light.
| Reaction Type | Conditions | Partners | Products | Quantum Yield |
|---|---|---|---|---|
| Cycloaddition | UV (365 nm), acetone, 12 hours | Ethylene | Bicyclo[2.2.0]hexane derivatives | ~35% (solvent-dependent) |
Applications :
-
Photoresponsive materials for controlled drug delivery systems.
Experimental Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while non-polar solvents (toluene) favor cyclization.
-
Catalysts : Lewis acids (e.g., FeCl₃) accelerate electrophilic substitutions but may decompose hydrazides.
-
Analytical Methods :
This compound’s reactivity profile underscores its utility in synthesizing fluorinated heterocycles, bioactive molecules, and functional materials. Further studies are needed to explore enantioselective transformations and catalytic systems tailored to its steric and electronic constraints .
Q & A
Q. What established synthetic routes are available for synthesizing (E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide?
The compound is synthesized via condensation reactions between hydrazide derivatives and carbonyl-containing intermediates. A common approach involves reacting a trifluorobutylidene-furyl precursor with a cyano-dimethylamino-propenohydrazide under controlled conditions (e.g., reflux in ethanol with catalytic acid/base). Key steps include:
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving the E-configuration and trifluoromethyl geometry. ORTEP-3 is recommended for visualizing hydrogen bonding and molecular packing .
- Spectroscopy :
- NMR : ¹⁹F NMR to confirm trifluoro groups; ¹H/¹³C NMR for cyano and dimethylamino groups.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.
- MS : High-resolution ESI-MS for molecular ion validation .
Q. How do the key functional groups influence reactivity and stability?
- Cyano group : Enhances electrophilicity, participating in nucleophilic additions or cyclization reactions.
- Trifluoromethyl group : Increases metabolic stability and lipophilicity, critical for biological studies.
- Dimethylamino group : Acts as a weak base, influencing solubility in polar solvents.
- Furyl moiety : Engages in π-π stacking, affecting crystallinity and supramolecular interactions .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?
- Cross-validation : Compare hydrogen bonding patterns (from crystallography) with solution-state NMR data. For example, discrepancies in tautomeric forms may arise due to solvent effects.
- Dynamic NMR : Probe temperature-dependent conformational changes in solution.
- DFT calculations : Validate crystallographic data with computational models (e.g., Gaussian) to resolve ambiguities in bond angles or torsional strain .
Q. What experimental design (DoE) strategies optimize synthesis yield and purity?
- Flow chemistry : Adapt the Omura-Sharma-Swern oxidation protocol for continuous synthesis, minimizing side reactions (e.g., isomerization) .
- DoE parameters :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response surface methodology (RSM) : Identify optimal conditions for maximizing yield.
- Statistical analysis : Use ANOVA to assess significance of factors like reaction time or stoichiometry .
Q. What challenges arise in refining the crystal structure using SHELX, and how are they addressed?
Q. How does the hydrogen bonding network affect the compound’s stability and reactivity?
- Graph set analysis : Identify motifs (e.g., N–H···O=C or C≡N···H–N) that stabilize the solid-state structure.
- Solvent interactions : Polar aprotic solvents (DMF, DMSO) disrupt hydrogen bonds, increasing reactivity in solution.
- Thermal stability : TGA/DSC studies correlate melting points with intermolecular bond strength .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <5% (SHELXL refinement) | |
| Hydrogen bonds | N–H···O (2.8–3.2 Å) |
Q. Table 2: Optimal Synthesis Conditions via DoE
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–70°C | Yield↑ |
| Solvent | Ethanol/water (8:2) | Purity↑ |
| Catalyst | 5 mol% p-TsOH | Rate↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
